N-(3-acetylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Description
N-(3-Acetylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide (CAS: MFCD00522676) is a substituted phenoxy acetamide derivative with the molecular formula C₂₀H₂₃NO₃ and a molecular weight of 325.408 g/mol . Its structure features:
- A 3-acetylphenyl group linked to the acetamide nitrogen.
- A 5-methyl-2-(propan-2-yl)phenoxy moiety attached to the acetamide carbonyl via an ether linkage. This compound is structurally characterized by its acetylated aromatic ring and branched isopropyl substituent on the phenoxy ring, which may influence its physicochemical properties, such as lipophilicity and bioavailability .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13(2)18-9-8-14(3)10-19(18)24-12-20(23)21-17-7-5-6-16(11-17)15(4)22/h5-11,13H,12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFBMKPBRKFICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Phenoxy Acetamide Intermediate: This step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide.
Acetylation of the Phenyl Ring: The intermediate is then reacted with 3-acetylphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl and phenoxy rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-acetylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted phenoxy acetamides are a diverse class of molecules with varying biological activities. Below is a detailed comparison of N-(3-acetylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of Phenoxy Acetamide Derivatives
Key Structural Differences and Implications
Aromatic Substituents: The 3-acetylphenyl group in the target compound distinguishes it from derivatives with fluorophenyl (anti-inflammatory) or thiazolylsulfamoyl (antimicrobial) moieties. The 5-methyl-2-isopropylphenoxy group confers steric bulk compared to simpler phenoxy substituents (e.g., methoxy in 3ae ), possibly affecting solubility and membrane permeability.
- TRPA1 antagonists (e.g., HC-030031) target ion channels for inflammatory pain .
- Thiazolidinedione derivatives (e.g., compound 73) show anti-inflammatory effects via COX inhibition .
- Thiazolylsulfamoyl derivatives (e.g., CAS: 444110-15-0) are hypothesized to inhibit bacterial enzymes .
Physicochemical Properties
- Lipophilicity: The isopropyl and acetyl groups in the target compound likely increase logP compared to polar derivatives like N-(carbamoylmethyl)-2-(4-{[2-({[4-(3-methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)benzimidazol-1-yl]sulfonyl}phenoxy)acetamide (3ah) .
- Synthetic Complexity : The absence of heterocycles (vs. 3ae or 7d ) may streamline synthesis but reduce target specificity.
Biological Activity
N-(3-acetylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide, a compound with the chemical formula C19H21NO3, has garnered attention in recent years due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an acetyl group and a phenoxyacetamide linkage. Its molecular characteristics are essential for understanding its biological interactions:
- Molecular Formula : C19H21NO3
- Molecular Weight : 313.38 g/mol
- IUPAC Name : this compound
Research indicates that this compound exerts its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, potentially reducing oxidative stress in cellular environments.
- Cellular Signaling Modulation : It may influence various signaling pathways, including those involved in apoptosis and cell proliferation.
Anticancer Activity
This compound has been evaluated for its anticancer properties through various assays:
- MTT Assay : This assay assesses cell viability and proliferation. Results indicated that the compound significantly reduces cell viability in several cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the cell type.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 30 |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens:
- Bacterial Strains : It demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Anti-inflammatory Effects
In vitro studies have suggested that this compound may reduce inflammatory markers such as TNF-alpha and IL-6 in activated macrophages.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to increased apoptosis in MCF-7 cells, as evidenced by enhanced caspase activation .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties showed that the compound inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
